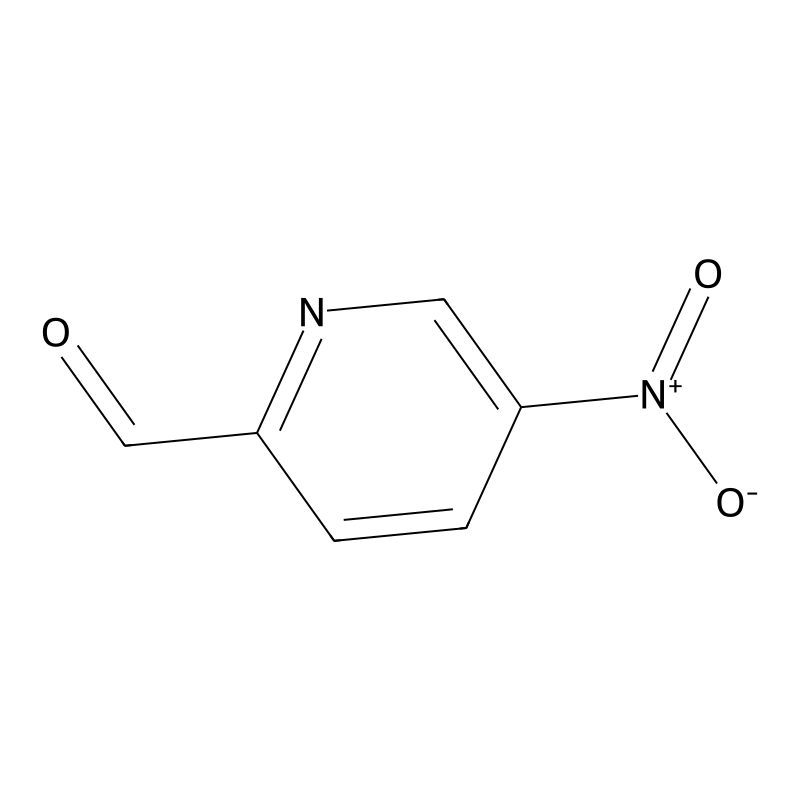

5-Nitropyridine-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

5-Nitropyridine-2-carbaldehyde is a heterocyclic aromatic compound with the chemical formula C6H4N2O3. It is a relatively rare chemical and its synthesis has been reported in a few research articles. One method involves the nitration of pyridine-2-carbaldehyde with fuming nitric acid, followed by purification through various techniques []. Another approach utilizes the Vilsmeier-Haack reaction, where N,N-dimethylformamide and phosphorus oxychloride are used to convert 5-nitropyridine to the desired product [].

Potential Applications:

- Organic synthesis: The aldehyde group can be involved in various condensation reactions with other molecules, potentially leading to the formation of complex and diverse organic structures with interesting properties [].

- Medicinal chemistry: The nitro group can participate in various reactions relevant to drug design, such as reduction to an amine or conversion to other functionalities. However, the specific biological activity of 5-nitropyridine-2-carbaldehyde itself is not well documented and requires further investigation [].

- Material science: The aromatic ring structure and the presence of functional groups could potentially make 5-nitropyridine-2-carbaldehyde useful in the development of new materials with specific properties, such as electrical conductivity or photoluminescence. However, research in this area is also limited [].

5-Nitropyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H4N2O3. It features a nitro group at the 5-position and an aldehyde functional group at the 2-position of the pyridine ring. This compound appears as a yellow crystalline solid and is recognized for its diverse applications in organic synthesis, medicinal chemistry, and material science. Its unique structure imparts specific reactivity that is valuable in various chemical transformations and biological studies .

- Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to amines using reducing agents such as hydrogen gas in the presence of palladium catalysts, leading to various amine derivatives.

- Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups, such as amines or halides, depending on the reaction conditions employed.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-nitropyridine-2-carbaldehyde exhibits significant biological activity. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. The presence of the nitro group allows for interactions with biological molecules, which can lead to various biochemical effects. Its derivatives have been explored for therapeutic applications, including anti-inflammatory and antimicrobial properties .

The synthesis of 5-nitropyridine-2-carbaldehyde can be accomplished through several methods:

- Nitration of Pyridine Derivatives: A common method involves nitrating pyridine-2-carbaldehyde using a mixture of nitric acid and sulfuric acid under controlled temperatures to yield the nitro-substituted product.

- Formylation Reactions: Another approach includes the formylation of 5-nitropyridine using reagents like formic acid or other carbonyl sources under specific conditions.

- Cross-Coupling Reactions: Advanced synthetic strategies may involve palladium-catalyzed cross-coupling reactions with suitable aryl halides to introduce the nitro group selectively .

These methods allow for the efficient production of 5-nitropyridine-2-carbaldehyde in laboratory settings.

The uniqueness of 5-nitropyridine-2-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other nitropyridine derivatives. Its aldehyde functionality combined with the nitro group creates opportunities for diverse chemical transformations not readily available in other similar compounds.

Studies on 5-nitropyridine-2-carbaldehyde's interactions reveal its potential effects on biological systems. The compound's nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, influencing cellular functions. Research has indicated that derivatives of this compound may modulate enzyme activity, affecting metabolic pathways crucial for disease progression .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant